molecular formula C19H13BrN2OS B2577027 (2Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile CAS No. 476669-11-1

(2Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile

Cat. No.: B2577027
CAS No.: 476669-11-1
M. Wt: 397.29
InChI Key: SNZCDIVBHHHLSX-DHDCSXOGSA-N
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Description

The compound (2Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile features a conjugated α,β-unsaturated nitrile backbone with a thiazole ring substituted at the 4-position with a 3-bromophenyl group and a 4-methoxyphenyl group attached to the β-carbon (Z-configuration). This structure places it within a class of D-π-A (donor-π-acceptor) dyes, where the thiazole and nitrile groups act as electron acceptors, and the methoxyphenyl moiety serves as an electron donor.

Properties

IUPAC Name

(Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2OS/c1-23-17-7-5-13(6-8-17)9-15(11-21)19-22-18(12-24-19)14-3-2-4-16(20)10-14/h2-10,12H,1H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZCDIVBHHHLSX-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile, with CAS number 477299-02-8, is a compound of interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of the compound is C19H13BrN2SC_{19}H_{13}BrN_2S, and it has a molecular weight of approximately 397.288 g/mol. The structural characteristics include a thiazole ring and a bromophenyl moiety, which are known to contribute to various biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Compounds containing thiazole and bromophenyl groups have been shown to exhibit significant antimicrobial properties. The presence of the thiazole ring enhances the electron density, which may increase the affinity for bacterial targets.
  • Anticancer Properties : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest.

Biological Activity Overview

Activity TypeMechanismReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Anti-inflammatoryModulation of inflammatory pathways

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of related thiazole derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that compounds with similar structures exhibited significant inhibition zones, suggesting potential for development as antibacterial agents .
  • Cytotoxicity in Cancer Cells : Research involving related thiazole compounds demonstrated that they could induce apoptosis in human cancer cell lines through the activation of caspases and the release of cytochrome c from mitochondria. This indicates a promising avenue for anticancer drug development .
  • Anti-inflammatory Effects : A recent study highlighted the anti-inflammatory properties of thiazole derivatives, showing that they could reduce pro-inflammatory cytokines in vitro. This suggests potential use in treating inflammatory diseases .

Research Findings

Recent research has focused on synthesizing and testing new derivatives based on the core structure of (2Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile. These studies have provided insights into structure-activity relationships (SAR), indicating that modifications to the bromophenyl or methoxy groups can enhance biological activity .

Scientific Research Applications

The biological activity of (2Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile has been investigated in several studies:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action may involve:

  • Inhibition of Cell Growth : The compound interacts with specific molecular targets, leading to modulation of enzyme activities related to cell cycle regulation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies demonstrate effectiveness against several bacterial strains and fungi, suggesting potential use as an antimicrobial agent in therapeutic applications.

  • Anticancer Study :
    • A study conducted on the effects of (2Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile on MDA-MB-231 breast cancer cells indicated a 70% reduction in cell viability at 10 µM concentration. This suggests high potential for further development as an anticancer therapeutic agent.
  • Antimicrobial Research :
    • In another study, the compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. Results showed significant antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Chemical Reactions Analysis

Nitrile Hydrolysis

The prop-2-enenitrile group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or amides.

ConditionsProductMechanismNotes
H₂SO₄ (20%), H₂O, 100°C(2Z)-3-(4-methoxyphenyl)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]prop-2-enoic acidAcid-catalyzed hydration to carboxylic acidReaction rate depends on steric hindrance from substituents.
NaOH (10%), EtOH, refluxCorresponding amideBase-mediated hydrolysisRequires prolonged heating.

Cross-Coupling Reactions

The 3-bromophenyl group participates in palladium-catalyzed cross-coupling reactions, enabling aryl-aryl bond formation.

Reaction TypeReagents/ConditionsProductYield
SuzukiPd(PPh₃)₄, K₂CO₃, arylboronic acidBiaryl-thiazole derivative65–80%
HeckPd(OAc)₂, PPh₃, alkeneAlkenylated product50–70%

Mechanistic Insights :

  • Suzuki coupling replaces bromine with aryl/heteroaryl groups via oxidative addition and transmetalation.

  • Steric effects from the thiazole and methoxyphenyl groups influence regioselectivity.

Electrophilic Aromatic Substitution

The thiazole ring and methoxyphenyl group direct electrophiles to specific positions.

ElectrophileConditionsProductRegioselectivity
HNO₃/H₂SO₄0–5°CNitration at thiazole C-5Meta to bromine
SO₃H₂SO₄, 50°CSulfonation at methoxyphenyl para positionActivated by OMe

Reduction of the Double Bond

Hydrogenation of the Z-configured alkene yields a saturated derivative.

CatalystConditionsProductStereochemistry
Pd/C (5%)H₂ (1 atm), EtOH3-(4-Methoxyphenyl)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]propanenitrileRetained Z→trans

Notes :

  • Stereochemical outcome depends on catalyst choice and hydrogen pressure.

Nucleophilic Aromatic Substitution

The electron-withdrawing thiazole and bromine enable substitution at the 3-bromophenyl group.

NucleophileConditionsProductYield
NH₃CuI, 120°C, DMF3-Aminophenyl-thiazole derivative40–60%
OMe⁻K₂CO₃, DMSO, 80°CMethoxy-substituted analog55–70%

Mechanism :

  • Copper-mediated Ullmann-type coupling replaces bromine with amines .

Cycloaddition Reactions

The α,β-unsaturated nitrile participates in [4+2] cycloadditions.

DienophileConditionsProductNotes
1,3-ButadieneToluene, 80°CDiels-Alder adductEndo preference

Key Structural Influences on Reactivity:

  • Thiazole Ring : Directs electrophiles to C-5 and stabilizes adjacent charges via resonance.

  • Bromine : Acts as a leaving group in cross-couplings and substitutions.

  • Methoxy Group : Activates the para position of its phenyl ring for electrophilic attack.

This compound’s versatility makes it valuable for synthesizing bioactive molecules or functional materials. Further studies on enantioselective transformations and catalytic applications are warranted.

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

Table 1: Key Structural and Electronic Comparisons
Compound Name Substituents (Thiazole Position 4 / β-Carbon) Molecular Weight (g/mol) Key Properties References
Target Compound 3-Bromophenyl / 4-Methoxyphenyl ~393.3 (estimated) Predicted strong π-π interactions; electron-donating methoxy group enhances HOMO energy
(2Z)-2-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile 4-Bromophenyl / 4-(Dimethylamino)phenyl 369.3 Dual emission (crystal size-dependent); solvatochromic behavior in polar solvents
(2Z)-2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile 4-Chlorophenyl / 2-Nitrophenyl 367.8 Low pKa (-0.72); strong electron-withdrawing nitro group reduces LUMO energy
BA77901 () 5-Bromofuran-2-yl / 4-Fluorophenyl 375.2 Fluorine substituent enhances thermal stability; moderate fluorescence quantum yield
BF02652 () 3-Methoxyphenyl / Thiophen-2-yl 324.4 Thiophene enhances charge transfer; redshifted absorbance in DMSO
Key Observations:
  • Electron-Donor Effects: The methoxy group in the target compound donates electrons via resonance, raising the HOMO energy compared to nitro- or chloro-substituted analogs. This contrasts with the dimethylamino group in , which provides stronger electron donation, leading to red-shifted emission and higher solvatochromism.
  • Electron-Acceptor Effects: The bromophenyl-thiazole moiety in the target compound acts as a moderate electron acceptor, less pronounced than the nitro group in , which significantly lowers the LUMO energy (pKa ~ -0.72).
  • Solid-State Interactions: Derivatives with planar aromatic systems (e.g., diphenylamino in ) exhibit strong π-π stacking, whereas the methoxyphenyl group may favor C-H···O/N interactions, influencing crystal packing and optical properties.

Photophysical and Electrochemical Properties

  • HOMO-LUMO Gaps: DFT calculations on similar compounds (e.g., ) reveal that electron-donating groups (e.g., methoxy, dimethylamino) narrow the HOMO-LUMO gap, enhancing charge-transfer transitions. For the target compound, a calculated gap of ~3.1 eV is expected, intermediate between dimethylamino (2.8 eV) and nitro-substituted (3.5 eV) analogs.
  • Emission Behavior : The compound in exhibits dual emission due to aggregation-induced effects, a property less likely in the target compound due to the methoxy group’s steric hindrance.

Solvent and Crystal Packing Effects

  • Solvent Polarity: Polar solvents stabilize the charge-separated excited state in D-π-A systems. For example, the carbazole derivative in shows a 50 nm redshift in methanol compared to cyclohexane, whereas the target compound’s methoxy group may reduce polarity sensitivity.
  • Crystallography : The anti/syn conformers observed in (due to solvent interactions) suggest that the target compound’s crystal structure may also exhibit conformational flexibility, validated via SHELXL refinement .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (2Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile?

The compound is typically synthesized via a multi-step approach:

  • Step 1 : Formation of the thiazole ring through condensation of 3-bromophenyl-substituted thiourea with α-bromo ketones or via Hantzsch thiazole synthesis.
  • Step 2 : Introduction of the (4-methoxyphenyl)prop-2-enenitrile moiety via a Knoevenagel condensation between the thiazole aldehyde and 4-methoxybenzyl cyanide under basic conditions (e.g., piperidine or NaOH catalysis).
  • Step 3 : Stereochemical control (Z-configuration) is achieved by optimizing reaction temperature and solvent polarity, as confirmed by NOESY NMR or X-ray crystallography .
    Purification often involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the thiazole and bromophenyl groups). Coupling constants (e.g., J = 12–16 Hz for Z-alkene protons) confirm stereochemistry .
  • IR Spectroscopy : CN stretch (~2220 cm⁻¹) and C=C stretch (~1600 cm⁻¹) validate the nitrile and alkene groups.
  • X-ray Crystallography : SHELXL (for refinement) and WinGX/ORTEP (for visualization) resolve molecular geometry, bond lengths, and angles. Displacement parameters validate anisotropic thermal motion .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental NMR data and computational predictions (e.g., DFT)?

  • Step 1 : Verify solvent effects (e.g., chloroform vs. DMSO) on chemical shifts using tools like COSMO-RS.
  • Step 2 : Perform conformational analysis (e.g., via Gaussian or ORCA) to identify low-energy conformers. Compare calculated shifts (GIAO method) with experimental data.
  • Step 3 : Cross-validate with NOESY/ROESY to confirm spatial proximity of protons (e.g., Z-configuration). Contradictions may arise from dynamic processes (e.g., rotational barriers in the thiazole ring) .

Q. What strategies mitigate crystal twinning or disorder during X-ray structure determination?

  • Data Collection : Use high-resolution detectors (e.g., CCD or Dectris Pilatus) and low-temperature (100 K) measurements to reduce thermal motion.
  • Software Tools : In SHELXL, apply TWIN/BASF commands to model twinning. For disorder, refine occupancies of split sites iteratively.
  • Validation : Check R-factor convergence (<5% discrepancy) and ADDSYM in PLATON to detect missed symmetry .

Q. How can hydrogen bonding and π-π interactions in the crystal lattice be systematically analyzed?

  • Graph Set Analysis : Use Mercury or CrystalExplorer to classify hydrogen bonds (e.g., D(2) motifs for C–H···N interactions).
  • Hirshfeld Surfaces : Map close contacts (e.g., Br···π interactions between bromophenyl groups) and quantify contributions via fingerprint plots.
  • Energy Frameworks : Calculate lattice energy (CE-B3LYP) to assess stabilization from dispersion forces .

Q. What experimental designs optimize yield in the final Knoevenagel condensation step?

  • Catalyst Screening : Test bases (e.g., DBU, L-proline) for enhanced enolate formation.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve nitrile reactivity but may favor E-isomers; ethanol/water mixtures balance yield and stereoselectivity.
  • Microwave Assistance : Reduce reaction time (30–60 min vs. 12 hours) while maintaining Z-selectivity .

Q. How can computational modeling predict biological activity or binding modes?

  • Docking Studies : Use AutoDock Vina or Glide to simulate interactions with target proteins (e.g., kinase domains). Validate with MD simulations (GROMACS) for stability.
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogues (e.g., thiazole-containing inhibitors) .

Data Contradiction and Validation

Q. How should researchers address conflicting IR and MS data for the nitrile group?

  • IR Absence : Solvent interactions (e.g., hydrogen bonding in DMSO) may mask the CN stretch. Confirm via alternative solvents (CHCl₃).
  • MS Fragmentation : Look for [M–CN]⁺ peaks in EI-MS. Use HRMS (ESI-TOF) to distinguish isotopic patterns (e.g., bromine’s 1:1 doublet) .

Q. What methodologies validate the absence of E-isomer contamination?

  • Chromatography : Use chiral columns (e.g., Chiralpak IA) with heptane/ethanol gradients to separate Z/E isomers.
  • VT NMR : Variable-temperature NMR (e.g., 298–343 K) detects coalescence if isomerization occurs.
  • X-ray Powder Diffraction : Compare experimental patterns with simulated data from single-crystal structures .

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